Cas no 30537-09-8 (Phosphonium,triphenyl(1-phenylethyl)-, bromide (1:1))
30537-09-8 structure
Product Name:Phosphonium,triphenyl(1-phenylethyl)-, bromide (1:1)
N.o CAS:30537-09-8
MF:C26H24BrP
MW:447.346527099609
CID:314561
PubChem ID:10895594
Update Time:2025-04-19
Phosphonium,triphenyl(1-phenylethyl)-, bromide (1:1) Propriedades químicas e físicas
Nomes e Identificadores
-
- Phosphonium,triphenyl(1-phenylethyl)-, bromide (1:1)
- Phosphonium, triphenyl(1-phenylethyl)-, bromide
- (+/-)-(1-phenylethyl)triphenylphosphonium bromide
- (+-)-1-(3,4-Dihydroxyphenyl)-2-methylamino-1-propanol
- (1-phenethyl)triphenylphosphonium bromide
- (1-phenylethyl)triphenylphosphonium bromide
- 1-phenylethyl(triphenyl)phosphonium bromide
- 3.4-Dihydroxyephedrin
- Dioxifedrina [INN-Spanish]
- Dioxifedrine [INN]
- Dioxifedrinum
- Dioxifedrinum [INN-Latin]
- Dioxyphedrin
- SureCN250137
- triphenyl(1-phenylethyl)phosphonium bromide
- UNII-CF48QOH154
- triphenyl(1-phenylethyl)phosphanium;bromide
- doi:10.14272/YTXKXHMAVVPQCJ-UHFFFAOYSA-M.1
- SCHEMBL8053175
- 30537-09-8
- AKOS024427477
- 10.14272/YTXKXHMAVVPQCJ-UHFFFAOYSA-M.1
- NSC-176882
- Triphenyl(1-phenylethyl)phosphoniumbromide
-
- Inchi: 1S/C26H24P.BrH/c1-22(23-14-6-2-7-15-23)27(24-16-8-3-9-17-24,25-18-10-4-11-19-25)26-20-12-5-13-21-26;/h2-22H,1H3;1H/q+1;/p-1
- Chave InChI: YTXKXHMAVVPQCJ-UHFFFAOYSA-M
- SMILES: [Br-].[P+](C1C=CC=CC=1)(C1C=CC=CC=1)(C1C=CC=CC=1)C(C)C1C=CC=CC=1
Propriedades Computadas
- Massa Exacta: 367.16172
- Massa monoisotópica: 446.08
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 28
- Contagem de Ligações Rotativas: 5
- Complexidade: 374
- Contagem de Unidades Ligadas Covalentemente: 2
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 0A^2
Propriedades Experimentais
- Ponto de ebulição: °Cat760mmHg
- Ponto de Flash: °C
- PSA: 0
- LogP: 2.74570
Phosphonium,triphenyl(1-phenylethyl)-, bromide (1:1) Literatura Relacionada
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
30537-09-8 (Phosphonium,triphenyl(1-phenylethyl)-, bromide (1:1)) Produtos relacionados
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornecedores recomendados
Hangzhou Cedareal Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Shanghai Bent Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Zhejiang Brunova Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel